molecular formula C21H16N2O2S B6031841 phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate CAS No. 87992-63-0

phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate

Cat. No. B6031841
CAS RN: 87992-63-0
M. Wt: 360.4 g/mol
InChI Key: RNWUUJDQKRDWRJ-UHFFFAOYSA-N
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Description

Phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate, also known as MBPC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzothiazole derivatives, which have been shown to exhibit various biological activities. MBPC has been found to have potential applications in the fields of medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate is not fully understood. However, it has been suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. It also has poor stability in aqueous solutions, which may require special storage conditions.

Future Directions

There are several future directions for the research of phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate. One direction is to further investigate its anticancer properties and to determine its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and antioxidant properties and to determine its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods and analogs of this compound may lead to the discovery of compounds with improved biological activities.

Synthesis Methods

The synthesis of phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate involves the reaction of 6-methyl-2-benzothiazolamine with 4-(chloromethyl)phenyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

Phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate has been widely used in scientific research due to its potential biological activities. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.

properties

IUPAC Name

phenyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-20(23-18)15-8-10-16(11-9-15)22-21(24)25-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUUJDQKRDWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364374
Record name ZINC01738428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87992-63-0
Record name Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87992-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC01738428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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